N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide
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Overview
Description
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with an oxadiazole ring and dipropoxyphenyl and methylpropoxy groups, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the benzamide and propoxy groups. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and various catalysts to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it exhibits activity against specific biological pathways or targets.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide include other benzamide derivatives and oxadiazole-containing molecules. Examples include:
- 1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
- 1-(4-Fluorophenyl)piperazine
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural features. This unique arrangement may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H31N3O5 |
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Molecular Weight |
453.5 g/mol |
IUPAC Name |
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C25H31N3O5/c1-5-13-30-21-12-9-19(15-22(21)31-14-6-2)23-24(28-33-27-23)26-25(29)18-7-10-20(11-8-18)32-16-17(3)4/h7-12,15,17H,5-6,13-14,16H2,1-4H3,(H,26,28,29) |
InChI Key |
SXLJSVYTCXEYLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)OCC(C)C)OCCC |
Origin of Product |
United States |
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